Cas no 175153-22-7 (2-methoxy-4-(3-methylphenyl)benzoic Acid)

2-Methoxy-4-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the 2-position and a 3-methylphenyl moiety at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating methoxy group and the hydrophobic 3-methylphenyl substituent, contribute to its utility in fine chemical applications. The compound exhibits moderate solubility in organic solvents, facilitating its use in coupling reactions and functional group transformations. Its well-defined molecular structure ensures consistent reactivity, making it a reliable building block for complex molecule synthesis.
2-methoxy-4-(3-methylphenyl)benzoic Acid structure
175153-22-7 structure
Product Name:2-methoxy-4-(3-methylphenyl)benzoic Acid
CAS No:175153-22-7
MF:C15H14O3
MW:242.269864559174
MDL:MFCD18318941
CID:1361175
PubChem ID:53224877
Update Time:2025-08-04

2-methoxy-4-(3-methylphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-4-(3-methylphenyl)benzoic Acid
    • 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
    • 3-METHOXY-3'-METHYL-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID
    • 175153-22-7
    • MFCD18318941
    • DTXSID40688609
    • 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95%
    • A1-49525
    • MDL: MFCD18318941
    • Inchi: 1S/C15H14O3/c1-10-4-3-5-11(8-10)12-6-7-13(15(16)17)14(9-12)18-2/h3-9H,1-2H3,(H,16,17)
    • InChI Key: OTDWWFGGVCSYJY-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(=O)O)C=CC(=C1)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 242.09432
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

2-methoxy-4-(3-methylphenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB325852-5 g
2-Methoxy-4-(3-methylphenyl)benzoic acid, 95%; .
175153-22-7 95%
5g
€1159.00 2023-04-26
abcr
AB325852-5g
2-Methoxy-4-(3-methylphenyl)benzoic acid, 95%; .
175153-22-7 95%
5g
€1159.00 2025-03-19

2-methoxy-4-(3-methylphenyl)benzoic Acid Suppliers

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(CAS:175153-22-7)2-methoxy-4-(3-methylphenyl)benzoic Acid
Order Number:A1177692
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:37
Price ($):687.0
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2-methoxy-4-(3-methylphenyl)benzoic Acid Related Literature

Additional information on 2-methoxy-4-(3-methylphenyl)benzoic Acid

2-Methoxy-4-(3-Methylphenyl)Benzoic Acid (CAS No. 175153-22-7): A Comprehensive Overview

2-Methoxy-4-(3-Methylphenyl)Benzoic Acid, also known by its CAS number 175153-22-7, is a biologically active compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a methoxy group and a substituted phenyl ring. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for both academic research and industrial applications.

The benzoic acid core of this compound serves as a fundamental building block, while the methoxy group introduces electron-donating effects, influencing the compound's reactivity and solubility. The 3-methylphenyl group further enhances the molecule's complexity, providing additional sites for potential interactions in biological systems. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties, making it a promising candidate for drug development.

One of the most notable aspects of 2-Methoxy-4-(3-Methylphenyl)Benzoic Acid is its role in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new therapeutic agents. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting its potential application in anti-inflammatory drug design. Additionally, its ability to modulate receptor activity has been investigated, opening avenues for its use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of 2-Methoxy-4-(3-Methylphenyl)Benzoic Acid involves a series of well-established organic reactions. Key steps include Friedel-Crafts alkylation to introduce the methyl group onto the aromatic ring and subsequent oxidation to form the benzoic acid moiety. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical processes.

In terms of environmental impact, 2-Methoxy-4-(3-Methylphenyl)Benzoic Acid has been studied for its biodegradability and toxicity profiles. Initial findings indicate that it exhibits moderate biodegradation rates under aerobic conditions, which is favorable for reducing its persistence in natural ecosystems. However, further research is required to fully understand its long-term environmental effects and ensure safe handling practices.

The application of 2-Methoxy-4-(3-Methylphenyl)Benzoic Acid extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and sensors. Recent breakthroughs in nanotechnology have explored its potential as a component in self-assembled monolayers, which could revolutionize electronic device manufacturing.

In conclusion, 2-Methoxy-4-(3-Methylphenyl)Benzoic Acid (CAS No. 175153-22-7) stands as a multifaceted compound with diverse applications across various scientific disciplines. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a key molecule for future innovations in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:175153-22-7)2-methoxy-4-(3-methylphenyl)benzoic Acid
A1177692
Purity:99%
Quantity:5g
Price ($):687.0
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